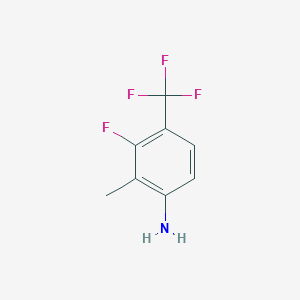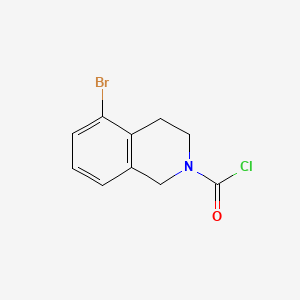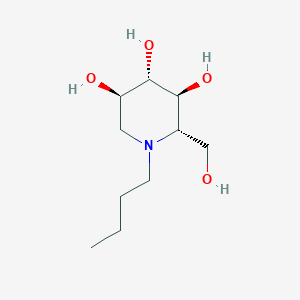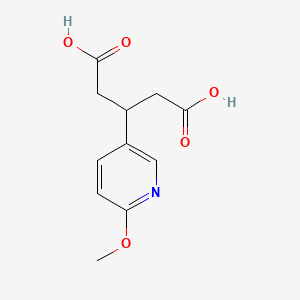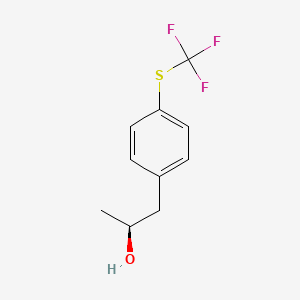
4-Propylheptanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylheptanenitrile is an organic compound with the molecular formula C10H19N . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 4-Propylheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated using phosphorus (V) oxide to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 4-Propylheptanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, nitriles can be hydrolyzed to form carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Grignard Reaction: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (e.g., RMgX).
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
科学研究应用
4-Propylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Propylheptanenitrile involves its interaction with various molecular targets and pathways. As a nitrile, it can participate in nucleophilic addition reactions, where the cyano group acts as an electrophile. This allows it to form bonds with nucleophiles, leading to the formation of new compounds .
相似化合物的比较
4-Propylheptane: A structurally similar compound but lacks the cyano group.
Heptanenitrile: Another nitrile with a shorter carbon chain.
Uniqueness: 4-Propylheptanenitrile is unique due to its specific carbon chain length and the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC 名称 |
4-propylheptanenitrile |
InChI |
InChI=1S/C10H19N/c1-3-6-10(7-4-2)8-5-9-11/h10H,3-8H2,1-2H3 |
InChI 键 |
XUROWVIHRPYJJB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B13584589.png)


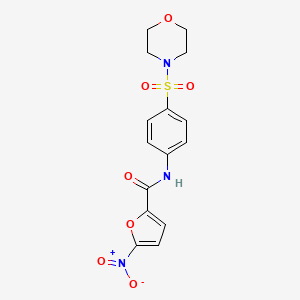
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)
